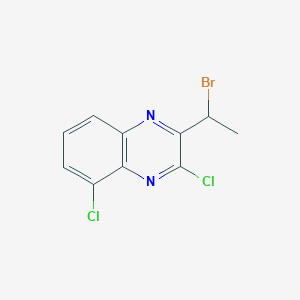

2-(1-Bromoethyl)-3,5-dichloroquinoxaline

Description

Properties

Molecular Formula |

C10H7BrCl2N2 |

|---|---|

Molecular Weight |

305.98 g/mol |

IUPAC Name |

2-(1-bromoethyl)-3,5-dichloroquinoxaline |

InChI |

InChI=1S/C10H7BrCl2N2/c1-5(11)8-10(13)15-9-6(12)3-2-4-7(9)14-8/h2-5H,1H3 |

InChI Key |

WSNLUCGMAIXJIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=C(C(=CC=C2)Cl)N=C1Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Bromoethyl 3,5 Dichloroquinoxaline and Its Congeners

Strategies for the Quinoxaline (B1680401) Core Construction and Functionalization

The assembly and substitution of the quinoxaline scaffold are pivotal to the synthesis of the target compound. Methodologies generally involve either building the ring system with the desired substituents already in place on the precursors or functionalizing the quinoxaline core after its formation.

Cyclocondensation Approaches to Substituted Quinoxalines

The most traditional and widely employed method for constructing the quinoxaline ring is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This approach is highly versatile, allowing for the introduction of substituents on both the benzene (B151609) and pyrazine (B50134) rings by selecting appropriately substituted starting materials. chim.it

For the synthesis of a precursor to 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, such as 2-ethyl-3,5-dichloroquinoxaline, the reaction would involve the condensation of 3,5-dichloro-1,2-phenylenediamine with a suitable three-carbon α-dicarbonyl equivalent, like 2-oxobutanal. Alternatively, α-hydroxy ketones or α-haloketones can be used in oxidative cyclization reactions with 1,2-diamines. daneshyari.comrsc.org The reaction of o-phenylenediamines with α-haloketones, such as 1-bromobutan-2-one, provides a direct route to alkyl-substituted quinoxalines. rsc.org

Modern advancements in this field focus on developing more environmentally benign and efficient protocols. These include the use of green solvents like water or ethanol (B145695), catalyst-free conditions, and microwave or ultrasound irradiation to accelerate the reaction and improve yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Benzil | Bentonite clay K-10, Ethanol, RT | 2,3-diphenylquinoxaline | 95 | nih.gov |

| o-phenylenediamine | Phenacyl bromide | Ethanol, Reflux, Catalyst-free | 2-phenylquinoxaline | 70-85 | nih.gov |

| Substituted o-phenylenediamines | 1,2-dicarbonyl compounds | Water, Ultrasound, Catalyst-free | Substituted quinoxalines | High | nih.gov |

| o-phenylenediamine | Glyoxal | Microwave (160W, 60s) | Quinoxaline | N/A | |

| o-phenylenediamines | α-haloketones | Water, 80 °C, Catalyst-free | Substituted quinoxalines | Moderate to High | rsc.org |

Regioselective Halogenation of the Quinoxaline Nucleus

The introduction of halogen atoms onto the quinoxaline ring is a critical step for modulating the electronic properties and providing handles for further chemical transformations. Achieving high regioselectivity is often a significant synthetic challenge.

While direct C-H chlorination of the quinoxaline ring can be challenging to control, a common strategy involves the synthesis of quinoxaline-2,3(1H,4H)-diones from the corresponding o-phenylenediamine and oxalic acid, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,3-dichloroquinoxaline. nih.govnih.gov This intermediate is a versatile precursor for introducing various nucleophiles at the 2- and 3-positions. nih.gov

For substitution at the benzene portion of the nucleus, such as the 5-position required for the target molecule, the most direct approach is to begin with a pre-halogenated starting material. The use of 3,5-dichloro-1,2-phenylenediamine in the initial cyclocondensation reaction directly installs the chloro atoms at the desired positions, circumventing potential issues with regioselectivity and harsh conditions associated with direct chlorination of the heterocyclic core.

Direct bromination of the quinoxaline nucleus is feasible but can result in a mixture of products depending on the reaction conditions. daneshyari.comulakbim.gov.tr The electron-deficient nature of the pyrazine ring directs electrophilic substitution to the benzene ring. Studies on the bromination of quinoxaline itself have shown that reagents like molecular bromine or N-bromosuccinimide (NBS) can be used. daneshyari.comsioc-journal.cn The specific position of bromination (e.g., C5, C6, or C7) can be influenced by the solvent, temperature, and the specific brominating agent used. For instance, the photobromination of quinoxaline with molecular bromine has been reported to yield 5-bromoquinoxaline as a major product. daneshyari.com

| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoxaline | Br₂ | Acetonitrile, 82 °C | 6,7-Dibromoquinoxaline | High | daneshyari.com |

| Quinoxaline | Br₂ | Photobromination | 5-Bromoquinoxaline | 70 | daneshyari.com |

| Quinoxaline | Br₂ / H₂SO₄-SO₃ | 120 °C | 5,7-Dibromoquinoxaline | 65 | daneshyari.com |

| Pyrrolo[1,2-a]quinoxaline (B1220188) | N-Bromosuccinimide (NBS) | N/A | 1,3-Dibromopyrroloquinoxaline | N/A | sioc-journal.cn |

Stereocontrolled Introduction of the 1-Bromoethyl Moiety

The final key transformation in the synthesis of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline is the introduction of the 1-bromoethyl side chain. This is typically achieved by the bromination of a 2-ethylquinoxaline precursor at the alpha-position of the alkyl chain.

The alpha-bromination of alkyl groups attached to aromatic or heteroaromatic rings is a well-established transformation. fiveable.me This reaction typically proceeds through a free-radical mechanism, especially when using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. fiveable.me This method is highly regioselective for the benzylic-type position adjacent to the quinoxaline ring, which is activated for radical formation.

Alternatively, direct bromination using molecular bromine (Br₂) can be employed, particularly for substrates that can enolize, such as ketones. nih.gov For an ethyl side chain on an electron-deficient heterocycle like quinoxaline, radical bromination is generally the preferred method to achieve selective halogenation on the side chain while avoiding reaction on the aromatic nucleus.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Ketones | Br₂ | Glacial Acetic Acid, Microwave | α-Bromo Aryl Ketones | Good | nih.gov |

| Acetophenone | HBr, Br₂ | 1,4-Dioxane, Continuous Flow | 2-Bromo-1-phenylethanone | 99 | nih.gov |

| Carboxylic Acids | NBS, Radical Initiator | Light or Peroxide | α-Bromocarboxylic Acids | Varies | fiveable.me |

Alternative Routes for Bromoethyl Group Incorporation

The introduction of a 1-bromoethyl group onto the C2 position of a dichloroquinoxaline ring can be approached through several strategic pathways. These methods can be broadly categorized into two approaches: the use of a bromoethyl-containing precursor during the quinoxaline ring formation or the post-synthesis modification of a pre-formed quinoxaline derivative.

One conceptual approach involves the condensation of a 4,6-dichloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound that already contains the desired bromoethyl moiety, such as 1-bromo-2,3-butanedione. This method directly installs the functional group during the primary cyclization step.

An analogous strategy has been demonstrated in the synthesis of related heterocyclic systems. For instance, in the preparation of certain indoloquinoxalines, a 1-(2-bromoethyl)-indole-2,3-dione intermediate is synthesized first, which is then condensed with 1,2-diaminobenzene to form the final quinoxaline ring system nih.gov. This highlights the viability of incorporating the bromoethyl group into a key precursor before the final ring-forming reaction.

A second major strategy involves the modification of an existing quinoxaline structure. This could be achieved by:

Radical Bromination: A 2-ethyl-3,5-dichloroquinoxaline precursor could be subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This reaction would selectively functionalize the benzylic position of the ethyl group to yield the desired 1-bromoethyl product.

From an Acetyl Precursor: Another route involves the synthesis of a 2-acetyl-3,5-dichloroquinoxaline. The acetyl group can be reduced to a 1-hydroxyethyl group, which can then be converted to the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃). Alternatively, the acetyl group can be brominated to form an α-bromoketone, a key intermediate in many quinoxaline syntheses, which could then be further manipulated. rsc.org

Multi-Component and One-Pot Synthetic Protocols

One-pot and multi-component reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex heterocyclic structures like halogenated quinoxalines. These protocols are particularly valuable as they reduce the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

A prominent one-pot method for preparing 2,3-dichloroquinoxaline derivatives involves the direct reaction of a substituted o-phenylenediamine with oxalic acid, catalyzed by silica gel or methanesulfonic acid. The resulting 2,3-dihydroxyquinoxaline intermediate is not isolated but is treated in the same reaction vessel with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final dichloroquinoxaline product. google.com This approach avoids the complex separation and purification of the dihydroxy intermediate, streamlining the synthesis. google.com

| Step | Reactants | Catalyst/Reagent | Process | Outcome |

|---|---|---|---|---|

| 1 | Substituted o-phenylenediamine, Oxalic acid | Silica gel or Methanesulfonic acid | Condensation and cyclization in a single pot. | Formation of 2,3-dihydroxyquinoxaline intermediate. |

| 2 | Intermediate from Step 1 | Phosphorus oxychloride (POCl₃) | Chlorination reaction in the same pot. | Formation of the final 2,3-dichloroquinoxaline derivative. |

Furthermore, 2,3-dichloroquinoxaline itself serves as a versatile starting material in one-pot functionalization reactions. For example, a direct, single-step method using aluminum chloride (AlCl₃) allows for the (hetero)arylation at the C2 and C3 positions, enabling the convenient synthesis of both symmetrical and unsymmetrical 2,3-disubstituted quinoxalines. nih.govsigmaaldrich.com

Catalytic Systems in the Synthesis of Halogenated Quinoxalines

Catalysis is central to the modern synthesis of quinoxalines, offering pathways with higher efficiency, milder conditions, and greater selectivity. Both transition metal-based and metal-free catalytic systems have been extensively developed for this purpose.

Transition Metal-Catalyzed Transformations

Transition metals such as palladium (Pd), copper (Cu), and iron (Fe) are instrumental in both the synthesis of the quinoxaline core and the subsequent functionalization of halogenated derivatives. nih.govresearchgate.net Chloroquinoxalines are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions, providing access to a vast library of complex quinoxaline derivatives. nih.govresearchgate.net

For the primary synthesis of the quinoxaline ring, various transition metal catalysts have been employed to facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. Catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective, often providing high yields under mild, room-temperature conditions. orientjchem.org

Transition Metal-Free and Sustainable Synthetic Approaches

In alignment with the principles of green chemistry, significant efforts have been directed towards developing transition-metal-free synthetic routes. nih.govresearchgate.net These approaches mitigate the cost, toxicity, and challenges associated with removing trace metal impurities from the final products. researchgate.net

Several sustainable strategies have emerged:

Organocatalysis: Small organic molecules, such as nitrilotris(methylenephosphonic acid), can effectively catalyze the condensation reaction to form the quinoxaline ring, often with high yields and short reaction times. nih.gov

Iodine Catalysis: Molecular iodine (I₂) can serve as an inexpensive and environmentally benign catalyst. It can promote the one-pot oxidation of α-hydroxy ketones to the corresponding 1,2-dicarbonyl compounds, which then undergo cyclization with o-phenylenediamines. nih.gov

Hypervalent Iodine Reagents: Reagents like 2-iodoxybenzoic acid (IBX) can act as metal-free oxidants to facilitate the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines, leading to quinoxalines under mild conditions. derpharmachemica.com

Green Solvents: The use of environmentally friendly solvents like water and ethanol, or even solvent-free "grinding" methods, further enhances the sustainability of these synthetic protocols. nih.gov

| Catalytic Approach | Catalyst/Reagent Examples | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed | Pd(PPh₃)₄, CuI, FeCl₃ | High efficiency in cross-coupling, versatile for functionalization. | nih.govresearchgate.net |

| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Metal-free, avoids toxic residues, often reusable. | nih.gov |

| Iodine-Based Catalysis | I₂, IBX | Inexpensive, low toxicity, environmentally benign. | nih.govderpharmachemica.com |

| Photoredox Catalysis | Rose Bengal | Uses visible light, mild reaction conditions. | nih.gov |

Elucidation of Reaction Mechanisms in Synthetic Pathways

The most fundamental and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction mechanism is a well-understood, acid-catalyzed process. researchgate.netnih.govresearchgate.net

The plausible mechanism proceeds through the following key steps:

Activation of Carbonyl: An acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate.

Dehydration and Imination: The carbinolamine undergoes dehydration to form an imine. This process is repeated as the second amino group attacks the remaining carbonyl group.

Cyclization and Aromatization: An intramolecular cyclization occurs, followed by a final dehydration step to yield the stable, aromatic quinoxaline ring. researchgate.netyoutube.com

In catalytic systems, the catalyst's primary role is often to facilitate the initial activation of the carbonyl group. researchgate.netresearchgate.net For transition metal-catalyzed cross-coupling reactions on a pre-formed chloroquinoxaline, the mechanisms typically involve well-established cycles of oxidative addition, transmetalation, and reductive elimination, which are characteristic of reactions like the Suzuki or Sonogashira couplings. nih.gov

Exploration of Reaction Mechanisms and Intrinsic Reactivity of 2 1 Bromoethyl 3,5 Dichloroquinoxaline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, owing to the presence of three halogen atoms that can act as leaving groups. The reactivity of these sites varies, allowing for selective functionalization under controlled conditions.

The bromine atom on the ethyl side chain is situated at a secondary carbon, making it susceptible to nucleophilic attack. This site behaves as a typical secondary alkyl halide. The displacement of the bromide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Strong, unhindered nucleophiles in polar aprotic solvents generally favor an S(_N)2 pathway, characterized by a backside attack that results in an inversion of stereochemistry at the chiral center. Conversely, conditions that promote the formation of a secondary carbocation, such as the use of a weak nucleophile in a polar protic solvent, would favor an S(_N)1 mechanism. The stability of the potential carbocation intermediate is influenced by the adjacent quinoxaline (B1680401) ring.

Common nucleophiles used in such reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, the reaction with primary or secondary amines would yield the corresponding amino-functionalized derivatives.

The chlorine atoms at the C3 and C5 positions of the quinoxaline ring are attached to an aromatic system and react via a different mechanism: Nucleophilic Aromatic Substitution (S(_N)Ar). The quinoxaline ring is inherently electron-deficient due to the two nitrogen atoms, a characteristic that is further amplified by the electron-withdrawing chloro substituents. This electron deficiency makes the ring susceptible to attack by strong nucleophiles.

The S(_N)Ar reaction typically proceeds in a stepwise manner involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring. The reactivity of the two chloro positions is not identical. Generally, the C2 and C3 positions on the quinoxaline ring are more activated towards nucleophilic attack than positions on the benzene (B151609) ring. Studies on related 2,3-dichloroquinoxalines demonstrate that selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions before a second substitution occurs. researchgate.netresearchgate.net

The table below summarizes representative S(_N)Ar reactions on chloro-substituted quinoxalines, illustrating the types of transformations possible.

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

| 2,6-Dichloroquinoxaline | Alcohols, Thiols, Amines | K(_2)CO(_3), TEBAC, DMF, 70-75°C | 2-Alkoxy/Thio/Amino-6-chloroquinoxalines | rasayanjournal.co.in |

| 2,3-Dichloroquinoxaline | Primary/Secondary Amines | Various | 2-Amino-3-chloroquinoxalines | researchgate.net |

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | Basic Medium | 2-Arylamino-3-methylquinoxalines | aun.edu.eg |

The functionalization of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline is a study in competing mechanistic pathways.

Side Chain (C-Br bond): Reactions here follow classical S(_N)1/S(_N)2 models. The choice between them is governed by factors such as nucleophile strength, solvent polarity, and steric hindrance. The formation of a carbocation in an S(_N)1 pathway could potentially be stabilized by the π-system of the quinoxaline ring, although the electron-withdrawing nature of the ring may also destabilize it.

Ring (C-Cl bonds): The mechanism is definitively S(_N)Ar. rsc.orgnih.gov This pathway is facilitated by the electron-deficient nature of the quinoxaline ring. The rate of reaction is dependent on the strength of the attacking nucleophile and the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The relative reactivity of the C3 versus the C5 chloro group would be determined by the combined electronic influence of the nitrogen atoms and the other substituents.

By carefully selecting reagents and conditions, a chemist can target a specific halogen for substitution, enabling the stepwise and regioselective synthesis of complex derivatives. For example, a mild nucleophile at a lower temperature might selectively displace the more reactive bromide on the side chain, while a stronger nucleophile and higher temperatures would be required to substitute one or both of the chloro groups on the ring.

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

Electrophilic Aromatic Substitution (S(_E)Ar) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the quinoxaline ring system is highly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing effect of the two nitrogen atoms in the pyrazine (B50134) ring, which significantly reduces the electron density of the entire aromatic system. wikipedia.orglibretexts.org

The presence of two additional electron-withdrawing chloro substituents on the benzene portion of the molecule further exacerbates this deactivation. Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are extremely difficult to perform on the 2-(1-Bromoethyl)-3,5-dichloroquinoxaline core. byjus.commasterorganicchemistry.com Such reactions would require exceptionally harsh conditions and forcing the reaction would likely lead to degradation of the molecule rather than controlled substitution. In related heterocyclic systems like pyridine, electrophilic substitution is only feasible after N-oxidation, which converts the nitrogen into an activating group. wikipedia.org A similar strategy might be necessary for the quinoxaline system, but no specific examples for this compound are documented.

Radical Reactions and Associated Mechanistic Insights

The 2-(1-Bromoethyl)-3,5-dichloroquinoxaline molecule possesses a potential site for radical reactions at the C-Br bond of the ethyl side chain. This bond is weaker than the C-Cl or C-H bonds in the molecule and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis.

A plausible radical reaction is a radical substitution or reduction of the bromide. In the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride, the bromine atom could be abstracted to form a secondary alkyl radical centered on the carbon adjacent to the quinoxaline ring. This radical intermediate could then abstract a hydrogen atom from the donor to yield 2-ethyl-3,5-dichloroquinoxaline.

Alternatively, this radical intermediate could participate in radical cascade cyclization reactions, a modern synthetic strategy for building complex heterocyclic systems. researchgate.net While specific studies on this molecule are not available, the general principles of radical chemistry suggest that the 1-bromoethyl group is the most likely site for initiating radical transformations.

Intramolecular Cyclization and Ring-Closure Reactions

The structure of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline is well-suited for intramolecular cyclization reactions, which can lead to the formation of fused polycyclic systems. rsc.orgrsc.org A prominent potential pathway involves the nucleophilic attack of one of the quinoxaline ring nitrogens (specifically, the N1 atom) onto the electrophilic carbon of the 1-bromoethyl side chain.

This intramolecular quaternization would proceed via an S(_N) reaction at the side chain, with the ring nitrogen acting as the nucleophile. The initial product would be a tricyclic quinoxalinium salt. Subsequent deprotonation or rearrangement could lead to stable, neutral fused-ring systems. This type of reaction is a known method for synthesizing pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov The reaction would involve the formation of a five-membered ring fused to the quinoxaline core, a common structural motif in pharmacologically active compounds. The feasibility of this cyclization depends on the conformational flexibility of the side chain, allowing it to achieve the necessary geometry for the intramolecular attack to occur.

Oxidative and Reductive Transformations of the Compound

The presence of multiple reactive sites in 2-(1-Bromoethyl)-3,5-dichloroquinoxaline allows for a range of oxidative and reductive transformations. These reactions can target the quinoxaline nitrogen atoms, the bromoethyl side chain, or the chloro substituents, depending on the reagents and conditions employed.

Oxidative Transformations:

The nitrogen atoms of the pyrazine ring are susceptible to oxidation, typically with peracids, to form N-oxides. ipp.pt The oxidation of quinoxaline derivatives can lead to the formation of mono-N-oxides or di-N-oxides. ipp.ptmdpi.com For 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding 1-oxide and 1,4-dioxide. The formation of these N-oxides can significantly alter the electronic properties of the quinoxaline ring, often making it more susceptible to nucleophilic attack. mdpi.com

The bromoethyl side chain can also undergo oxidation. Depending on the oxidizing agent, the secondary carbon bearing the bromine atom could potentially be oxidized to a carbonyl group, yielding 2-(1-bromo-1-oxoethyl)-3,5-dichloroquinoxaline. However, the reactivity of the bromine atom and potential side reactions would need to be carefully considered. More vigorous oxidation could lead to cleavage of the side chain. While specific studies on this compound are not prevalent, the oxidation of alkyl side chains on other heterocyclic systems is a well-established transformation. sapub.org

Reductive Transformations:

Reduction of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline can also occur at several positions. Catalytic hydrogenation, for instance, could potentially lead to a variety of products. The bromoethyl group can undergo hydrodebromination to yield 2-ethyl-3,5-dichloroquinoxaline. This type of transformation is common for haloalkanes.

The chloro groups on the benzene ring can also be removed by catalytic hydrogenation, although this typically requires more forcing conditions than dehalogenation of the alkyl chain. The reduction of the pyrazine ring is also a possibility, leading to tetrahydroquinoxaline derivatives.

Furthermore, if the corresponding N-oxides were synthesized, their reduction back to the parent quinoxaline is a feasible and synthetically useful transformation. mdpi.com This deoxygenation can be achieved using various reducing agents.

The selective reduction of one functional group in the presence of others would be a key challenge in the chemistry of this compound. For instance, the selective reduction of the bromoethyl group without affecting the chloro substituents on the aromatic ring would require careful selection of the catalyst and reaction conditions.

A summary of potential oxidative and reductive transformations is presented in the table below.

| Transformation Type | Reagent/Condition (Example) | Potential Product(s) |

| Oxidation | m-CPBA | 2-(1-Bromoethyl)-3,5-dichloroquinoxaline-1-oxide, 2-(1-Bromoethyl)-3,5-dichloroquinoxaline-1,4-dioxide |

| Stronger oxidizing agents | 2-(1-Bromo-1-oxoethyl)-3,5-dichloroquinoxaline, Side-chain cleavage products | |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Ethyl-3,5-dichloroquinoxaline (hydrodebromination), 2-(1-Bromoethyl)-3-chloroquinoxaline, 2-(1-Bromoethyl)-5-chloroquinoxaline, 2-Ethylquinoxaline (complete dehalogenation), Tetrahydroquinoxaline derivatives |

| Reductants for N-oxides (if applicable) | 2-(1-Bromoethyl)-3,5-dichloroquinoxaline |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reactive Intermediates

In-situ Spectroscopic Methods for the Detection and Characterization of Short-Lived Intermediates

The study of reaction mechanisms involving 2-(1-Bromoethyl)-3,5-dichloroquinoxaline often necessitates the detection and characterization of transient, short-lived intermediates. These species are critical to understanding reaction pathways, kinetics, and the formation of final products. In-situ spectroscopic techniques are indispensable tools for observing these ephemeral species in real-time within the reaction mixture. Such methods provide insights into the electronic and structural properties of intermediates that cannot be isolated.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited states and reactive intermediates of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline. In a typical experiment, a short laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species formed. By varying the delay time between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds.

For quinoxaline (B1680401) derivatives, TAS can reveal the formation of triplet excited states, radical ions, and other short-lived species. researchgate.netprinceton.edu For instance, upon photoexcitation, 2-(1-Bromoethyl)-3,5-dichloroquinoxaline could undergo homolytic cleavage of the C-Br bond, generating a quinoxalinyl radical and a bromine radical. TAS would be able to detect the characteristic absorption of this quinoxalinyl radical intermediate. The decay kinetics of the transient absorption signal can provide information about the rates of subsequent reaction steps, such as hydrogen abstraction or cyclization.

Illustrative Transient Absorption Data for a Hypothetical Intermediate of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline:

| Time Delay (ps) | Wavelength (nm) | Absorbance |

| 10 | 480 | 0.85 |

| 50 | 480 | 0.62 |

| 100 | 480 | 0.45 |

| 500 | 480 | 0.15 |

| 1000 | 480 | 0.05 |

This interactive table illustrates the decay of a hypothetical transient species at a specific wavelength.

Time-Resolved Nuclear Magnetic Resonance (TR-NMR) Spectroscopy

While TAS provides information about the electronic states of intermediates, time-resolved NMR (TR-NMR) spectroscopy offers detailed structural information. This technique is particularly useful for studying reactions that can be initiated by a light pulse or rapid mixing. By acquiring NMR spectra at various time points during a reaction, the evolution of reactants, intermediates, and products can be followed.

In the context of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, TR-NMR could be employed to monitor substitution reactions where the bromine atom is replaced. The appearance of new signals and the disappearance of starting material signals would provide direct evidence for the reaction progress and the structure of any sufficiently long-lived intermediates. chemrxiv.orgchemrxiv.org For example, in a nucleophilic substitution reaction, chemically induced dynamic nuclear polarization (CIDNP) effects observed in the NMR spectrum could indicate the involvement of radical pair intermediates.

In-situ Infrared (IR) and Raman Spectroscopy

In-situ IR and Raman spectroscopy are valuable for identifying functional groups and changes in bonding during a reaction. These techniques can be applied in real-time to a reaction mixture, providing a molecular-level view of the chemical transformations. For reactions involving 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, in-situ IR spectroscopy could monitor the C-Br stretching frequency to observe its cleavage. Similarly, the appearance of new vibrational bands could signal the formation of new bonds and functional groups in an intermediate or product.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information. For instance, changes in the quinoxaline ring vibrations could be indicative of the formation of a radical or ionic intermediate, altering the electron distribution and polarizability of the ring system.

Illustrative In-situ IR Data for a Reaction of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline:

| Wavenumber (cm⁻¹) | Vibrational Mode | Observation |

| 680 | C-Br Stretch | Decrease in intensity over time |

| 1620 | C=N Stretch (Quinoxaline) | Shift to lower frequency upon intermediate formation |

| 1710 | C=O Stretch | Appearance of a new band indicating product formation |

This interactive table shows hypothetical changes in the IR spectrum during a reaction, indicating the transformation of the starting material.

The application of these in-situ spectroscopic methods is crucial for constructing a complete mechanistic picture for reactions involving 2-(1-Bromoethyl)-3,5-dichloroquinoxaline. The data obtained from these techniques allow for the direct observation and characterization of fleeting intermediates, providing insights that are essential for reaction optimization and the development of new synthetic methodologies. bioengineer.orgwhiterose.ac.ukyork.ac.uk

Computational and Theoretical Investigations of 2 1 Bromoethyl 3,5 Dichloroquinoxaline Reactivity

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. DFT calculations were employed to model 2-(1-Bromoethyl)-3,5-dichloroquinoxaline and to elucidate its chemical reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, the presence of electronegative chlorine and bromine atoms, as well as the quinoxaline (B1680401) core, influences the energies of the frontier orbitals. The HOMO is expected to be distributed over the quinoxaline ring system, particularly the electron-rich benzene (B151609) portion, while the LUMO is likely to be centered on the pyrazine (B50134) ring and the carbon-halogen bonds, reflecting their electron-accepting nature. Theoretical calculations for similar quinoxaline derivatives suggest that the HOMO-LUMO gap would be in a range that indicates a stable but reactive molecule, capable of participating in various chemical transformations researchgate.netresearchgate.net.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.69 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. This index is useful for classifying molecules as electrophiles.

The calculated values for these descriptors for the modeled 2-(1-Bromoethyl)-3,5-dichloroquinoxaline indicate a molecule with a moderate electrophilic character, which is expected due to the presence of multiple electron-withdrawing halogen substituents derpharmachemica.com.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.235 |

| Chemical Hardness (η) | 2.345 |

| Global Softness (S) | 0.213 |

| Electrophilicity Index (ω) | 3.816 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, the MEP surface is expected to show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons researchgate.netsciensage.info. These sites would be the most likely points for protonation or interaction with electrophiles. Conversely, positive potential is anticipated around the hydrogen atoms and, significantly, in the region of the C-Br and C-Cl bonds, indicating these as potential sites for nucleophilic attack. The presence of multiple halogen atoms creates distinct electron-poor regions, enhancing the electrophilic character of the carbon atoms to which they are attached researchgate.net.

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a given point in the molecule with respect to a change in the total number of electrons.

f(r)+: For nucleophilic attack (electron acceptance).

f(r)-: For electrophilic attack (electron donation).

f(r)0: For radical attack.

For 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, Fukui function analysis would likely identify the nitrogen atoms and certain carbon atoms in the quinoxaline ring as the primary sites for electrophilic attack (highest f(r)- values) derpharmachemica.comresearchgate.net. The carbon atom attached to the bromoethyl group and the halogenated carbons of the quinoxaline core are expected to be the most susceptible to nucleophilic attack (highest f(r)+ values) derpharmachemica.com. This analysis provides a more detailed and quantitative picture of the local reactivity than the MEP surface alone.

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry allows for the modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a molecule like 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, which has multiple reactive sites, understanding the preferred reaction pathways is crucial.

Transition state modeling for reactions involving this compound, such as nucleophilic substitution at the bromoethyl group or at the chlorinated quinoxaline core, would involve locating the transition state structures on the potential energy surface. The calculated activation barriers for different possible pathways would reveal the most kinetically favorable reaction. For instance, the substitution of the bromine atom in the ethyl side chain is likely to be a facile process, and computational modeling could elucidate the SN1 versus SN2 character of this transformation.

Computational Studies of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving substituted quinoxalines can lead to multiple regioisomers or stereoisomers. Computational studies are instrumental in predicting and explaining the observed selectivity.

For 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, a key aspect to investigate would be the regioselectivity of nucleophilic aromatic substitution. The two chlorine atoms are in non-equivalent positions, and computational modeling of the reaction intermediates and transition states for nucleophilic attack at either the C5 or C3 position would help predict which chlorine is more readily displaced.

Furthermore, the bromoethyl group contains a stereocenter. Reactions at this position, or reactions influenced by its stereochemistry, could exhibit stereoselectivity. Computational modeling can be used to determine the relative energies of diastereomeric transition states, thereby predicting the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Currently, there is a notable absence of specific research detailing the molecular dynamics simulations, conformational analysis, and dynamic behavior of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline in publicly accessible scientific literature. While computational studies, including molecular dynamics simulations, are frequently employed to investigate the properties and reactivity of quinoxaline derivatives in general, specific data and detailed research findings for this particular compound are not available. tandfonline.comresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.commdpi.comresearchgate.net

In the broader context of quinoxaline research, molecular dynamics simulations serve as a powerful tool to understand the flexibility and conformational preferences of these molecules. tandfonline.comresearchgate.net Such simulations can predict the most stable three-dimensional arrangements of the atoms, known as conformers, and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

The dynamic behavior of the molecule, which can also be investigated through molecular dynamics simulations, pertains to how the molecule moves and changes shape over time. This includes bond vibrations, angle bending, and torsional rotations. Understanding these dynamics provides insight into the molecule's stability and reactivity.

While the principles of these computational methods are well-established, their application to 2-(1-Bromoethyl)-3,5-dichloroquinoxaline has not been documented in the available literature. Therefore, no specific data tables or detailed research findings regarding its conformational analysis or dynamic behavior can be presented at this time. Further theoretical studies would be required to elucidate these specific aspects of its chemical nature.

Future Directions and Emerging Research Avenues in Halogenated Quinoxaline Chemistry

Development of Novel Synthetic Methodologies for Complex Quinoxaline (B1680401) Derivatives

The synthesis of the quinoxaline scaffold has traditionally relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov However, the demand for increasingly complex and functionally diverse halogenated quinoxalines necessitates a move beyond these classical methods. Modern synthetic chemistry is focusing on atom-economical and environmentally benign strategies that offer greater control over substitution patterns and molecular architecture.

Key emerging methodologies include:

Transition-Metal-Free Synthesis: To circumvent the cost and toxicity associated with heavy metals, transition-metal-free reactions are gaining traction. rsc.org These methods often utilize green solvents like water or ethanol (B145695) and may proceed under catalyst-free conditions, for example, through the reaction of o-phenylenediamines and phenacyl bromides. rsc.org Such approaches are crucial for developing sustainable pathways to complex quinoxalines.

Direct C-H Functionalization: A paramount goal in modern synthesis is the direct functionalization of carbon-hydrogen bonds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the quinoxaline core, direct C-H functionalization at various positions has been explored to introduce alkyl, aryl, and other functional groups, offering a powerful tool for late-stage modification of complex halogenated derivatives. researchgate.netresearchgate.net

Photocatalysis: Visible-light-induced reactions represent a green and efficient method for constructing quinoxaline derivatives. rsc.org These reactions can proceed under mild, additive-free conditions, using the photoexcitable nature of the quinoxaline core itself or an external photocatalyst to drive radical cascade functionalizations. rsc.orgacs.org This approach is particularly promising for installing complex substituents that are incompatible with traditional thermal methods.

Mechanochemistry: A novel, solvent-free approach involves the use of mechanochemical synthesis, such as the spiral gas–solid two-phase flow (S-GSF) method. This technique can produce quinoxaline derivatives rapidly and efficiently without the need for heating or solvents, offering a significant green advantage over conventional methods. mdpi.com

The table below compares these emerging synthetic strategies for quinoxaline derivatives.

| Methodology | Key Features | Advantages |

| Transition-Metal-Free Synthesis | Avoids heavy metal catalysts; often uses green solvents. | Reduced cost, lower toxicity, environmentally benign. rsc.org |

| Direct C-H Functionalization | Activates C-H bonds directly for new bond formation. | High atom economy, shorter synthetic routes, late-stage modification capability. researchgate.net |

| Photocatalysis | Uses visible light to initiate reactions; often catalyst-free. | Mild conditions, high efficiency, sustainable energy source. rsc.orgacs.org |

| Mechanochemistry | Solvent-free synthesis driven by mechanical force. | Rapid reactions, high yields, elimination of solvent waste. mdpi.com |

Exploration of Unconventional Catalytic Systems for Functionalization

The functionalization of the halogenated quinoxaline scaffold is critical for tuning its electronic and steric properties. While traditional catalysts have been effective, research is now veering towards unconventional catalytic systems that offer enhanced recyclability, novel reactivity, and improved sustainability.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.com Graphitic carbon nitride (g-C₃N₄) has emerged as a low-cost, metal-free heterogeneous photocatalyst for C-H functionalization of quinoxalinones. mdpi.com Metal-organic frameworks (MOFs) are another class of crystalline materials being explored for their catalytic potential in this area. mdpi.com

Ionic Liquids: Ionic liquids can serve as both the catalyst and the solvent system, providing a green alternative to volatile and hazardous organic solvents. rsc.org For instance, an ionic liquid functionalized with a Brønsted acid has been shown to be highly effective in catalyzing the condensation reaction to form quinoxaline products in water. rsc.org

Recyclable Nanocatalysts: Nanoparticles, such as alumina-supported heteropolyoxometalates, are being employed as efficient and recyclable catalysts for quinoxaline synthesis under mild, room-temperature conditions. nih.gov These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. researchgate.net

Photoredox Catalysis: Organic dyes and ruthenium(II) complexes are being used in photoredox catalytic systems to enable novel transformations of quinoxalin-2(1H)-ones, such as decarboxylative alkylation. researchgate.net These systems can be designed to be recyclable, further enhancing their sustainability. researchgate.net

The following table summarizes the features of these unconventional catalytic systems.

| Catalytic System | Catalyst Type | Key Advantages | Example Application |

| Heterogeneous Photocatalysis | Graphitic carbon nitride (g-C₃N₄) | Metal-free, low-cost, recyclable, environmentally friendly. mdpi.com | C-H functionalization of quinoxalin-2(1H)-ones. mdpi.com |

| Ionic Liquids | Functionalized cellulose | Acts as both catalyst and green solvent; effective in aqueous media. rsc.org | Condensation reactions to form quinoxalines. rsc.org |

| Nanocatalysis | Alumina-supported heteropolyoxometalates | High efficiency, recyclability, mild reaction conditions (room temp). nih.gov | Synthesis of various quinoxaline derivatives. nih.gov |

| Homogeneous Photocatalysis | Ruthenium(II) complexes | Energy-saving, high efficiency, simple handling, recyclable systems. researchgate.net | Decarboxylative alkylation of quinoxalin-2(1H)-ones. researchgate.net |

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. The complexity of reactions involving halogenated quinoxalines—often featuring multiple reactive sites and potential intermediates—demands a synergistic approach that combines experimental and computational techniques.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of quinoxaline derivatives. researchgate.net It can be used to calculate redox potentials, energies of molecular orbitals (HOMO and LUMO), and the thermodynamics of reaction pathways. researchgate.net Such calculations provide insights into the feasibility of proposed mechanisms and can predict the effects of substituents on reactivity.

Spectroscopic Analysis: In-situ spectroscopic techniques are invaluable for identifying transient intermediates and understanding reaction kinetics. For example, UV-visible absorption spectroscopy has been used to study the kinetics of quinoxaline synthesis, revealing that the mechanism can follow a nucleation-controlled process. mdpi.com

Mechanistic Experiments: Carefully designed experiments remain crucial for elucidating reaction pathways. Fluorescence quenching studies, for instance, can confirm the interaction between a photoexcited species and other reactants in photocatalytic cycles. acs.org Control experiments, such as running reactions in the absence of light or a catalyst, help to identify the essential components and steps of a transformation. acs.org

The integration of these methods provides a comprehensive picture of the reaction landscape. For example, a proposed mechanism for a visible-light-induced functionalization might begin with a computational prediction, be supported by the spectroscopic observation of a key intermediate, and finally be validated through a series of targeted mechanistic experiments. acs.org

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Retrosynthetic Analysis: AI-powered tools are being developed to perform retrosynthetic analysis, a process where a target molecule is broken down into simpler, commercially available starting materials. youtube.com These programs can navigate immense search trees of possible reactions to propose viable synthetic routes, significantly accelerating the design phase of a synthesis. labonline.com.auyoutube.com

Reaction Prediction and Optimization: Machine learning models can predict the products of unknown reactions and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from millions of documented transformations. chemcopilot.compharmafeatures.com This predictive power reduces the need for extensive experimental screening, saving time and resources. chemcopilot.com

Novel Molecule Design: Beyond just planning synthetic routes, AI can be used to design new molecules with desired properties. labonline.com.au An algorithm can be instructed to aim for a specific set of properties (e.g., electronic, pharmacological) and then simultaneously design a novel halogenated quinoxaline structure and propose a synthetic pathway to create it. labonline.com.au

Q & A

Q. What are the critical factors in synthesizing 2-(1-Bromoethyl)-3,5-dichloroquinoxaline with high purity?

Methodological Answer:

- Reaction Optimization : Use a factorial design of experiments (DoE) to evaluate variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of bromoethylating agents. Central composite designs can minimize experimental runs while identifying optimal conditions .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point analysis.

- Key Reference : Statistical DoE frameworks reduce trial-and-error approaches and are widely applied in synthetic chemistry for efficiency .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

Methodological Answer:

- NMR Analysis : Compare H NMR chemical shifts for the bromoethyl group (δ ~4.5–5.0 ppm for CHBr) and quinoxaline protons (δ ~8.0–9.0 ppm). Use C NMR to confirm substitution patterns (e.g., deshielding effects from Cl and Br).

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion at m/z 295.92 (CHBrClN). Fragmentation patterns (e.g., loss of Br or Cl groups) help identify degradation products.

- Cross-Validation : Combine FT-IR (C-Br stretch ~550 cm) and X-ray crystallography for unambiguous structural confirmation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline in cross-coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Suzuki-Miyaura coupling). Calculate activation energies for bromoethyl group participation versus potential side reactions (e.g., dehalogenation).

- Reaction Mechanism Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are standard for such analyses.

- Synergy with Experiment : Integrate computational predictions with high-throughput screening (HTS) to validate catalytic systems (e.g., Pd/ligand combinations) .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare variables across studies (e.g., catalyst loading, solvent, substrate scope). Use multivariate regression to identify confounding factors.

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Monitor intermediates via in-situ IR or Raman spectroscopy.

- Case Study : If one study reports low yields in Pd-catalyzed reactions, test for bromide poisoning of the catalyst by adding scavengers like AgO .

Q. How can reactor design improve scalability for synthesizing this compound?

Methodological Answer:

- Continuous Flow Systems : Design microreactors with precise temperature control to mitigate exothermic bromination steps. Compare batch vs. flow yields using residence time distribution (RTD) models.

- Separation Integration : Couple membrane separation (e.g., nanofiltration) to remove unreacted dichloroquinoxaline in real-time, enhancing purity .

- Scale-Up Criteria : Use dimensionless numbers (e.g., Reynolds for mixing, Damköhler for reaction dominance) to ensure lab-to-pilot consistency .

Q. What advanced statistical methods analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- QSAR Modeling : Apply partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate substituent effects (e.g., Cl/Br position) with biological activity. Use descriptors like Hammett constants or logP.

- Validation : Perform leave-one-out cross-validation (LOOCV) to assess model robustness. Pair with molecular docking studies to confirm binding hypotheses.

- Data Source : Public databases (e.g., ChEMBL) provide SAR data for quinoxaline derivatives, enabling comparative analysis .

Q. How does solvent polarity influence the stability of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline during storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples in solvents of varying polarity (e.g., DMSO, hexane, ethanol) at 40°C/75% RH for 28 days. Monitor degradation via UPLC-MS.

- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate half-lives. Polar aprotic solvents (e.g., DMF) may accelerate bromide elimination.

- Recommendation : Use amber vials with molecular sieves in non-polar solvents (e.g., hexane) for long-term stability .

Q. What role does halogen bonding play in the crystal packing of this compound?

Methodological Answer:

- X-ray Diffraction : Analyze crystal structures to identify Br···Cl or Cl···π interactions. Compare with Cambridge Structural Database (CSD) entries for similar quinoxalines.

- Computational Confirmation : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

- Implications : Strong halogen bonding may explain low solubility, guiding co-crystal design for bioavailability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.